molecular formula C51H69N13O9 B13401480 Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2

Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2

Cat. No.: B13401480
M. Wt: 1008.2 g/mol
InChI Key: ZFZDDBJAFMOQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2 is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of a sequence of amino acids, each with specific stereochemistry (DL) and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This peptide can undergo oxidation, particularly at the tryptophan and methionine residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability.

Biology

In biological research, it can serve as a tool to investigate protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine

In medicine, synthetic peptides like this one are explored for their potential as therapeutic agents, including as antimicrobial peptides, enzyme inhibitors, and signaling molecules.

Industry

In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2 depends on its specific sequence and structure. It may interact with molecular targets such as receptors, enzymes, or ion channels. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Lys(1)-OH
  • Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Lys(1)-NH2

Uniqueness

The uniqueness of Ac-DL-Nle-DL-Asp(1)-bAla-DL-2Nal-DL-Arg-DL-Trp-DL-Lys(1)-NH2 lies in its specific sequence and modifications, which confer distinct biological and chemical properties. These properties can be leveraged for targeted research and applications in various fields.

Properties

Molecular Formula

C51H69N13O9

Molecular Weight

1008.2 g/mol

IUPAC Name

16-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide

InChI

InChI=1S/C51H69N13O9/c1-3-4-15-38(59-30(2)65)47(70)64-42-28-44(67)55-22-10-9-17-37(45(52)68)61-50(73)41(27-34-29-58-36-16-8-7-14-35(34)36)63-48(71)39(18-11-23-57-51(53)54)62-49(72)40(60-43(66)21-24-56-46(42)69)26-31-19-20-32-12-5-6-13-33(32)25-31/h5-8,12-14,16,19-20,25,29,37-42,58H,3-4,9-11,15,17-18,21-24,26-28H2,1-2H3,(H2,52,68)(H,55,67)(H,56,69)(H,59,65)(H,60,66)(H,61,73)(H,62,72)(H,63,71)(H,64,70)(H4,53,54,57)

InChI Key

ZFZDDBJAFMOQSH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C

Origin of Product

United States

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